H-gamma-Glu-Gly-Gly-OH

Vue d'ensemble

Description

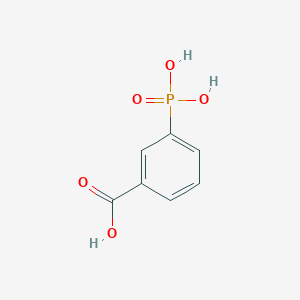

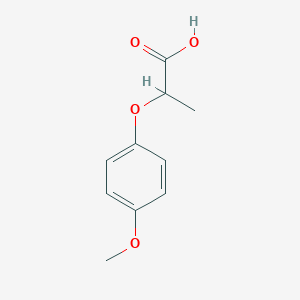

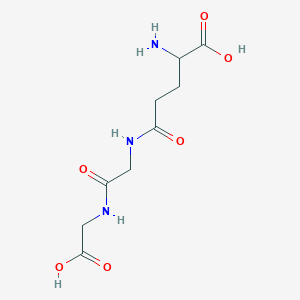

“H-gamma-Glu-Gly-Gly-OH” is a glutamyl-L-amino acid . It is obtained by the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It is also known as “gamma-glutamyl-glycyl-glycine” and has a molecular formula of C9H15N3O6 .

Synthesis Analysis

The synthesis of “this compound” is linked to glutathione (GSH) metabolism . It is possibly yielded by the action of two enzymes: gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) . The first step of glutathione synthesis, that is, the condensation of cysteine and on the gamma carboxylic group of glutamate is catalyzed by GCL .Molecular Structure Analysis

The molecular structure of “this compound” is derived from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a molecular weight of 261.23 .Chemical Reactions Analysis

“this compound” can elicit excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, “this compound” potentiated the responses of glutamate on NMDA receptors .Physical And Chemical Properties Analysis

“this compound” has a melting point of 176-178 °C and a boiling point of 749.0±60.0 °C . It has a density of 1.433±0.06 g/cm3 .Applications De Recherche Scientifique

Fragmentation Reactions of Protonated Peptides

Research into the fragmentation reactions of protonated peptides containing glutamine or glutamic acid, including sequences similar to H-gamma-Glu-Gly-Gly-OH, reveals insights into their stability and fragmentation patterns under different ionization conditions. This work is fundamental in mass spectrometry-based studies for peptide identification and sequencing, offering a deeper understanding of peptide behavior during analysis (Harrison, 2003).

Synthesis and Activity of Novel Glutathione Analogues

The synthesis and evaluation of novel glutathione analogues, which mimic the structural elements of peptides like this compound, contribute to our understanding of how peptide structure influences biological activity, particularly in the context of enzyme inhibition. These studies are crucial for the development of therapeutic agents targeting specific enzymatic pathways (Cacciatore et al., 2003).

Peptide Catalyzed Asymmetric Conjugate Addition Reactions

Investigations into peptides as catalysts for chemical reactions have shown that specific peptide sequences can influence the outcome of synthetic organic reactions, such as the conjugate addition of aldehydes to nitroethylene. This research opens new pathways for using peptides in synthetic chemistry to achieve high specificity and selectivity in reactions, providing an efficient entry into gamma2-amino acids (Wiesner et al., 2008).

Self-Assembly and Gelation of Oxidized Glutathione in Organic Solvents

The study of the self-assembly properties of peptides, including the oxidized form of glutathione (which shares structural similarities with this compound), in various solvents highlights the role of specific peptide geometries in gelation behavior. This research is significant for understanding the molecular basis of peptide self-recognition and its implications in biological processes like protein aggregation and folding (Lyon & Atkins, 2001).

Adsorption Processes of Amino Acids on Hydroxyapatite Surfaces

Exploring the adsorption behavior of amino acids, such as Gly and Glu, on hydroxyapatite surfaces provides insights into the mechanisms of biomineralization and the regulation of inorganic crystal growth by organic molecules. This research is foundational for developing biomimetic materials and understanding the interaction between organic molecules and inorganic surfaces at the atomic level (Pan et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the fragmentation pattern of H-gamma-Glu-Gly-Gly-OH differ from its alpha-linked counterpart, H-Glu-Gly-Gly-OH?

A1: The study by [] highlights distinct fragmentation pathways for these two isomers. Under low-energy collision conditions (metastable ion fragmentation), this compound predominantly loses ammonia (NH3) []. Furthermore, it tends to lose the entire C-terminal dipeptide moiety (H-Gly-Gly-OH) resulting in a fragment ion with m/z 130 []. Conversely, H-Glu-Gly-Gly-OH, the alpha-linked isomer, favors water (H2O) loss and generates the glutamic acid immonium ion (m/z 102) via the combined loss of H-Gly-Gly-OH and CO []. These distinct fragmentation patterns can be valuable for differentiating between alpha and gamma-linked glutamic acid residues within peptides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.